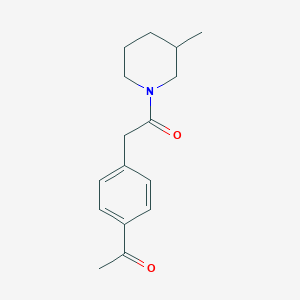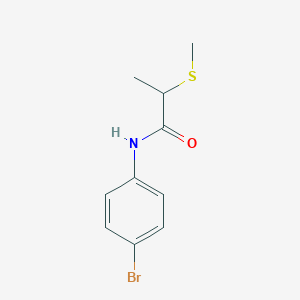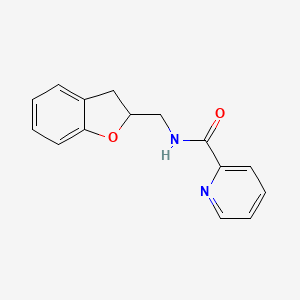![molecular formula C17H20N2O B7495171 N-[4-(2-cyanopropan-2-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7495171.png)
N-[4-(2-cyanopropan-2-yl)phenyl]cyclohex-3-ene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2-cyanopropan-2-yl)phenyl]cyclohex-3-ene-1-carboxamide, also known as CPCCOEt, is a compound that has been extensively studied for its potential use as a research tool in neuroscience. This compound belongs to the class of allosteric modulators, which are molecules that bind to a specific site on a protein and modify its activity. CPCCOEt has been shown to selectively bind to the metabotropic glutamate receptor 1 (mGluR1), a protein that plays a critical role in the regulation of synaptic transmission and plasticity in the brain.
作用機序
N-[4-(2-cyanopropan-2-yl)phenyl]cyclohex-3-ene-1-carboxamide binds to a specific site on the mGluR1 protein, known as the allosteric site. This binding modulates the activity of the receptor, leading to a decrease in the release of glutamate and other neurotransmitters. The exact mechanism by which N-[4-(2-cyanopropan-2-yl)phenyl]cyclohex-3-ene-1-carboxamide modulates mGluR1 activity is not fully understood, but it is thought to involve a conformational change in the receptor protein.
Biochemical and Physiological Effects:
N-[4-(2-cyanopropan-2-yl)phenyl]cyclohex-3-ene-1-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. For example, N-[4-(2-cyanopropan-2-yl)phenyl]cyclohex-3-ene-1-carboxamide has been shown to decrease the release of glutamate and other neurotransmitters, leading to a decrease in synaptic transmission and plasticity. N-[4-(2-cyanopropan-2-yl)phenyl]cyclohex-3-ene-1-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
実験室実験の利点と制限
N-[4-(2-cyanopropan-2-yl)phenyl]cyclohex-3-ene-1-carboxamide has several advantages as a research tool. For example, it is highly selective for mGluR1 and does not bind to other glutamate receptors, making it a useful tool for studying the specific role of mGluR1 in various physiological and pathological conditions. However, N-[4-(2-cyanopropan-2-yl)phenyl]cyclohex-3-ene-1-carboxamide has some limitations as well. For example, it has poor solubility in water and must be dissolved in organic solvents, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on N-[4-(2-cyanopropan-2-yl)phenyl]cyclohex-3-ene-1-carboxamide. For example, further studies are needed to elucidate the exact mechanism by which N-[4-(2-cyanopropan-2-yl)phenyl]cyclohex-3-ene-1-carboxamide modulates mGluR1 activity. Additionally, more research is needed to determine the potential therapeutic applications of N-[4-(2-cyanopropan-2-yl)phenyl]cyclohex-3-ene-1-carboxamide in the treatment of neurodegenerative diseases and other neurological disorders. Finally, the development of more soluble analogs of N-[4-(2-cyanopropan-2-yl)phenyl]cyclohex-3-ene-1-carboxamide could expand its use as a research tool in neuroscience.
合成法
N-[4-(2-cyanopropan-2-yl)phenyl]cyclohex-3-ene-1-carboxamide can be synthesized using a multistep process that involves the reaction of cyclohexanone with benzaldehyde to form the corresponding enone, which is then reacted with malononitrile to form a cyanoenone. The cyanoenone is then reduced to the corresponding amino alcohol, which is further reacted with ethyl chloroformate to form the final product, N-[4-(2-cyanopropan-2-yl)phenyl]cyclohex-3-ene-1-carboxamide.
科学的研究の応用
N-[4-(2-cyanopropan-2-yl)phenyl]cyclohex-3-ene-1-carboxamide has been used extensively in scientific research to study the role of mGluR1 in various physiological and pathological conditions. For example, N-[4-(2-cyanopropan-2-yl)phenyl]cyclohex-3-ene-1-carboxamide has been shown to inhibit the release of glutamate, a neurotransmitter that is involved in the regulation of synaptic plasticity and memory formation. N-[4-(2-cyanopropan-2-yl)phenyl]cyclohex-3-ene-1-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
特性
IUPAC Name |
N-[4-(2-cyanopropan-2-yl)phenyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-17(2,12-18)14-8-10-15(11-9-14)19-16(20)13-6-4-3-5-7-13/h3-4,8-11,13H,5-7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIPPGUOTSCCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)NC(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7495094.png)

![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7495102.png)


![N-(1-cyclopropylethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7495118.png)
![(2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone](/img/structure/B7495125.png)
![[4-(4-Phenoxybenzoyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7495133.png)

![1-Cyclopentyl-3-[1-(oxolan-2-yl)ethyl]urea](/img/structure/B7495142.png)


